1,2-benzoxazol-4-ol
CAS No.: 1360931-63-0
Cat. No.: VC11580381
Molecular Formula: C7H5NO2
Molecular Weight: 135.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1360931-63-0 |
---|---|
Molecular Formula | C7H5NO2 |
Molecular Weight | 135.1 |
Introduction
Structural and Chemical Properties of 1,2-Benzoxazol-4-ol
Molecular Architecture
1,2-Benzoxazol-4-ol (C₇H₅NO₂) consists of a benzene ring fused to an oxazole heterocycle, where the oxygen atom occupies position 1 and the nitrogen atom position 2 of the oxazole ring. The hydroxyl group at position 4 introduces polarity and hydrogen-bonding capabilities. This contrasts with the more common 1,3-benzoxazole isomers, where the nitrogen resides at position 3 .
Table 1: Comparative Structural Properties of Benzoxazole Isomers
Theoretical calculations suggest that the 1,2-isomer’s smaller molecular weight and altered ring substituents may reduce steric hindrance compared to its 1,3 counterpart, potentially enhancing reactivity in certain synthetic pathways .
Spectroscopic Characteristics
While direct data on 1,2-benzoxazol-4-ol are scarce, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous benzoxazoles provide insights. For example, 2-methyl-1,3-benzoxazol-4-ol exhibits IR absorption at 3200–3500 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (C=N stretch) . The ¹H NMR spectrum of this compound shows aromatic protons at δ 6.8–7.5 ppm and a methyl group at δ 2.5 ppm . Similar patterns are anticipated for 1,2-benzoxazol-4-ol, with shifts dependent on substituent electronic effects.
Synthetic Methodologies
Classical Cyclization Approaches
Benzoxazoles are typically synthesized via condensation of o-aminophenols with carboxylic acids or aldehydes. For 1,2-benzoxazol-4-ol, theoretical routes might involve:
-
Cyclization of o-Hydroxyaniline Derivatives: Reaction of 4-hydroxyanthranilic acid with formic acid under dehydrating conditions could yield the target compound. This method mirrors the synthesis of 1,3-benzoxazoles but requires precise control of reaction regiochemistry .
-
Oxidative Cyclization: Zirconium-catalyzed methods, such as those reported by , employ ZrCl₄ to couple catechols, aldehydes, and ammonium acetate in ethanol. While these conditions predominantly yield 1,3-benzoxazoles, modifying the catalyst or substrate could favor 1,2-isomer formation .
Table 2: Synthetic Yields of Selected Benzoxazole Derivatives
Substrate | Catalyst | Yield (%) | Isomer Ratio (1,2:1,3) | Reference |
---|---|---|---|---|
Catechol + Formaldehyde | ZrCl₄ | 97 | 1:20 | |
4-Hydroxyanthranilic Acid | H₂SO₄ | 62 | Not reported |
Modern Catalytic Strategies
Recent advances highlight the role of transition metals in regioselective benzoxazole synthesis. For instance, palladium-catalyzed C–H activation has enabled direct functionalization of benzoxazole precursors . Applying similar strategies to 4-hydroxyphenyl substrates may improve access to 1,2-benzoxazol-4-ol, though this remains experimentally untested.
Industrial and Material Science Applications
Coordination Chemistry
Benzoxazoles serve as ligands in transition metal catalysis. The 1,2-isomer’s O/N donor atoms may form stable complexes with Cu(II) or Zn(II), potentially enhancing catalytic activity in cross-coupling reactions .
Optoelectronic Materials
Benzoxazole-containing polymers exhibit high thermal stability and luminescence efficiency. Theoretical studies suggest that 1,2-benzoxazol-4-ol’s extended π-conjugation could improve charge transport in organic semiconductors, though experimental data are lacking.
Challenges and Future Directions
The scarcity of direct studies on 1,2-benzoxazol-4-ol underscores the need for targeted research. Key priorities include:
-
Regioselective Synthesis: Developing catalysts or conditions favoring 1,2-isomer formation over 1,3-products.
-
Biological Screening: Evaluating antimicrobial, anticancer, and neuroprotective activities in vitro.
-
Computational Modeling: Predicting physicochemical properties and reactivity via DFT calculations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume